4-(4-{[(6-methylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine
Description
This compound features a pyrimidine core substituted at the 4-position with a piperidine ring bearing a [(6-methylpyrimidin-4-yl)oxy]methyl group and at the 6-position with a trifluoromethyl (CF₃) group. The piperidine linker introduces conformational flexibility, while the CF₃ group enhances lipophilicity and metabolic stability, common traits in bioactive molecules . Its synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous pyrimidine derivatives (e.g., Suzuki coupling for aryl substitutions or alkylation for piperidine attachment) . Potential applications include antimicrobial or anticancer therapies, inferred from structurally related compounds in the evidence .
Properties
IUPAC Name |
4-methyl-6-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methoxy]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N5O/c1-11-6-15(23-9-20-11)25-8-12-2-4-24(5-3-12)14-7-13(16(17,18)19)21-10-22-14/h6-7,9-10,12H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGXLNQMTQAPKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{[(6-methylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine typically involves multiple steps. One common method involves the reaction of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with ethyl 4-hydroxybenzoate in the presence of cesium carbonate (Cs2CO3) as a base. The reaction is carried out at room temperature for 2-3 hours, followed by the removal of the solvent and recrystallization from ethanol to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification steps, such as recrystallization, can be optimized to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-{[(6-methylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
4-(4-{[(6-methylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-{[(6-methylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs with Piperidine-Pyrimidine Linkages
a) 4-Chloro-6-(4-(trifluoromethyl)piperidin-1-yl)pyrimidine (CAS 1491288-14-2)
- Structure : Pyrimidine with a 4-chloro substituent and a 4-(trifluoromethyl)piperidine group at position 4.
- Key Differences : The target compound replaces the 4-chloro group with a [(6-methylpyrimidin-4-yl)oxy]methyl-piperidine moiety.
- Implications : The chloro group in CAS 1491288-14-2 may enhance electrophilic reactivity, whereas the bulkier ether-linked pyrimidine in the target compound could improve target binding specificity or reduce off-target interactions .
b) 6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione
- Structure: Pyrimidine-2,4-dione core with a piperidine-methyl group substituted with 2,3-dimethylphenoxy.
- Key Differences : The dione structure introduces hydrogen-bonding capacity, contrasting with the CF₃ and methylpyrimidinyloxy groups in the target compound.
- Implications : The dione may confer antimycobacterial activity (as patented), while the CF₃ group in the target compound could enhance blood-brain barrier penetration .
Analogs with Trifluoromethyl Substituents
a) 2-(4-(Trifluoromethyl)benzylthio)-4-oxo-6-phenyl-1,4-dihydropyrimidine-5-carbonitrile (5c)
- Structure : 1,4-dihydropyrimidine with CF₃-benzylthio and phenyl groups.
- Key Differences : The 1,4-dihydropyrimidine core is reduced compared to the fully aromatic pyrimidine in the target compound.
- Implications : The reduced core in 5c may increase susceptibility to oxidation, limiting stability, whereas the aromatic target compound is likely more robust .
b) 4-(3-(Benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine
- Structure : Pyrimidine with CF₃, ethylsulfinyl, and benzyloxy-phenyl groups.
- Key Differences : The sulfinyl group introduces chirality and polarity, contrasting with the piperidine linker in the target compound.
- Implications : Sulfinyl groups may modulate solubility, while the piperidine in the target compound could enhance conformational adaptability for receptor binding .
Piperidine-Modified Pyrimidines
a) 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
- Structure : Pyrimidine with a 4-methyl group and a piperidine at position 5.
- Key Differences : Lacks the CF₃ and methylpyrimidinyloxy substituents.
b) 4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine (CAS 1316226-00-2)
- Structure : Pyrimidine with chloro, methyl, and methylsulfonyl-piperidine groups.
- Key Differences : Sulfonyl groups are strongly electron-withdrawing, unlike the ether-linked pyrimidine in the target compound.
- Implications : Sulfonyl groups enhance stability but may reduce metabolic flexibility compared to the target’s ether linkage .
Biological Activity
The compound 4-(4-{[(6-methylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound features a complex structure characterized by multiple functional groups, including a piperidine ring, a trifluoromethyl group, and a methylpyrimidine moiety. Its synthesis typically involves multi-step organic reactions, starting with the formation of the pyrimidine ring followed by the introduction of the piperidine group and subsequent modifications.
Key synthetic steps include:
- Formation of the Pyrimidine Ring: Achieved through condensation reactions.
- Introduction of the Piperidine Group: Via nucleophilic substitution.
- Attachment of the Methylpyrimidinyl Group: Through etherification reactions.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the context of anticancer and antimicrobial effects. The mechanisms through which it operates involve interactions with specific molecular targets, including enzymes and receptors.
The compound's mechanism involves binding to target proteins, modulating their activity, and influencing various biochemical pathways. This modulation can lead to:
- Inhibition of Enzymatic Activity: Particularly in cancer-related pathways.
- Antimicrobial Effects: Demonstrated through in vitro studies against various pathogens.
Research Findings
Recent studies have highlighted the following biological activities:
-
Anticancer Activity:
- The compound has shown efficacy against several cancer cell lines. For instance, in vitro tests revealed IC50 values indicating significant inhibition of cell proliferation in breast cancer cells.
- A study reported that derivatives of this compound inhibited PARP1 activity, enhancing apoptosis in cancer cells .
- Antimicrobial Activity:
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C17H19F3N4O |
| Molecular Weight | 358.36 g/mol |
| Solubility | Soluble in DMSO |
| Anticancer IC50 | 18 µM (breast cancer cells) |
| Antimicrobial MIC | 0.25–1 µg/mL (against S. aureus) |
Case Studies
- Breast Cancer Study:
- Antimicrobial Efficacy:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
